4-Methyl-2-(4-methylphenyl)benzoic acid
Description
Contextualization of 4-Methyl-2-(4-methylphenyl)benzoic Acid within Organic Chemistry
This compound is a distinct member of the substituted biphenyl (B1667301) carboxylic acid family. Its structure is defined by a benzoic acid molecule where a 4-methylphenyl (p-tolyl) group is attached at the C2 position of the benzene (B151609) ring, which itself bears a methyl group at the C4 position. This specific substitution pattern places it within the category of ortho-substituted biaryl compounds.
While extensive research on this specific isomer is not widely available in public literature, its structural features allow for its classification as an aromatic carboxylic acid and a derivative of biphenyl. Its chemical behavior is predicted to be characteristic of this class, influenced by the electronic effects of the methyl groups and the steric interactions arising from the ortho-substitution. The isomer, 2-(4-methylphenyl)benzoic acid, is a known intermediate in the synthesis of 'Sartans,' a class of antihypertensive drugs, highlighting the pharmaceutical relevance of this structural framework. google.comgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | This compound |
| Structure | A biphenyl system with a carboxylic acid group on one ring and methyl groups on both rings. |
| Predicted Solubility | Likely sparingly soluble in water, more soluble in organic solvents. ontosight.ai |
| Predicted Reactivity | The carboxylic acid group can undergo esterification and amidation. The aromatic rings can undergo electrophilic substitution. ontosight.ai |
Significance of Biphenyl Carboxylic Acid Scaffolds in Synthetic and Structural Chemistry
The biphenyl carboxylic acid scaffold is a cornerstone in synthetic chemistry due to its utility as a versatile building block. arabjchem.org The presence of two phenyl rings allows for differential functionalization, leading to complex molecular architectures. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become standard methods for the efficient synthesis of these biaryl structures.
A crucial aspect of the structural chemistry of ortho-substituted biphenyls, including this compound, is the phenomenon of atropisomerism . cutm.ac.inpharmaguideline.comslideshare.net This is a type of stereoisomerism that arises from hindered rotation around a single bond. youtube.comwikipedia.org In biphenyls with bulky substituents at the ortho positions, steric hindrance restricts the free rotation about the pivotal bond connecting the two phenyl rings. cutm.ac.in If the substitution pattern is asymmetric, this restricted rotation can lead to the existence of stable, isolable enantiomers (atropisomers) that are non-superimposable mirror images of each other. youtube.comwikipedia.org The stability of these atropisomers is determined by the energy barrier to rotation, which is influenced by the size of the ortho substituents. wikipedia.org This axial chirality is a significant feature in drug design and asymmetric synthesis. slideshare.netwikipedia.org
Overview of Research Trajectories for Complex Organic Molecules with Similar Structural Motifs
Current research involving complex organic molecules with biphenyl scaffolds is progressing along several key trajectories. A major focus is the development of novel and more efficient synthetic methodologies. This includes refining catalytic systems for cross-coupling reactions to allow for the synthesis of increasingly complex and sterically hindered biaryls with high yields and selectivity.
In medicinal chemistry, the biphenyl scaffold continues to be explored for the design of new therapeutic agents. Researchers are investigating biphenyl derivatives for a wide range of biological activities, including their potential as antimicrobial, anti-inflammatory, and anticancer agents. arabjchem.orgontosight.ai The rigid nature of the biphenyl unit makes it an excellent scaffold for positioning functional groups to interact with specific biological targets like enzymes and receptors.
In materials science, biphenyl derivatives are being investigated for applications in liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. arabjchem.org The ability to tune the electronic and photophysical properties of the biphenyl system through substitution makes these compounds highly attractive for the development of new functional materials. The fluoro-substitution of biphenyls, for example, can alter properties like melting point and dielectric anisotropy, which is valuable for applications in liquid crystal displays. arabjchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)14-9-11(2)5-8-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYPBLQEOZTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 4 Methylphenyl Benzoic Acid and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 4-Methyl-2-(4-methylphenyl)benzoic acid, the primary disconnection focuses on the formation of the aryl-aryl bond between the two substituted benzene (B151609) rings.
Key Disconnection Strategies:
C-C Bond Disconnection (Aryl-Aryl): This is the most logical and common disconnection. It breaks the bond between the two phenyl rings, leading to two main synthetic strategies:
Metal-Catalyzed Cross-Coupling: This approach involves the coupling of two different aryl fragments, one acting as a nucleophile and the other as an electrophile. This leads to precursors suitable for Suzuki-Miyaura, Negishi, or other similar coupling reactions.
Classical Arylation Reactions: This strategy considers older methods like Friedel-Crafts acylation/alkylation or reactions involving diazonium salts (e.g., Gomberg-Bachmann reaction), where one aryl ring is introduced onto another.
Functional Group Interconversion (FGI): The carboxylic acid group can be retrosynthetically derived from other functional groups. For instance, it can be obtained from the hydrolysis of a nitrile or an ester, or by the oxidation of a methyl group. This adds flexibility to the synthetic design, as the precursor functional group might be more compatible with certain reaction conditions.
A plausible retrosynthetic pathway based on metal-catalyzed cross-coupling, the most prevalent modern approach, is illustrated below:
| Target Molecule | Key Disconnection | Precursors (for Cross-Coupling) |
| This compound | Aryl-Aryl C-C | A benzoic acid derivative (e.g., 2-bromo-4-methylbenzoic acid) and a p-tolyl derivative. |
| A toluene (B28343) derivative and a 2-substituted benzoic acid derivative. |
Classical Synthetic Routes and Their Applicability
Prior to the advent of modern cross-coupling methods, classical organic reactions were employed for the synthesis of biphenyl (B1667301) structures. While often suffering from limitations such as harsh reaction conditions, low yields, and poor regioselectivity, they remain historically significant and can be applicable in certain contexts.
Friedel-Crafts Acylation/Alkylation Approaches for Substituted Benzoic Acids
The Friedel-Crafts reaction involves the electrophilic substitution of an aromatic ring with an acyl or alkyl group in the presence of a Lewis acid catalyst. organic-chemistry.orgchemicalbook.comnih.gov In principle, a Friedel-Crafts acylation could be envisioned for the synthesis of a precursor to this compound. For example, the acylation of toluene with a 2-halobenzoyl chloride could potentially form the biphenyl ketone skeleton, which could then be further manipulated to introduce the second methyl group and convert the ketone to a carboxylic acid.
However, this approach faces significant challenges:
Regioselectivity: The acylation of toluene typically yields a mixture of ortho and para isomers, with the para product often being the major one due to steric hindrance. libretexts.org Achieving the desired ortho-acylation with high selectivity is difficult.
Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which can complicate the workup and generate significant waste. organic-chemistry.org
Substrate Deactivation: The product of the acylation, a ketone, is a deactivating group, which prevents further acylation. google.com
While the Friedel-Crafts alkylation is another possibility, it is notoriously prone to polyalkylation and carbocation rearrangements, making it generally unsuitable for the controlled synthesis of specific biaryl isomers like the target molecule. google.com
Multi-Step Condensation and Derivatization Reactions
Multi-step sequences involving condensation and derivatization reactions represent another classical avenue. These methods build the target molecule through a series of discrete bond-forming and functional group manipulation steps.
One such classical approach is the Ullmann condensation . Traditionally used for the formation of diaryl ethers, it can also be adapted for the synthesis of biaryls, although it typically requires harsh conditions (high temperatures and stoichiometric copper). numberanalytics.comyoutube.comresearchgate.net For instance, the coupling of a 2-halobenzoic acid with a halotoluene could be attempted, but would likely suffer from low yields and the formation of homocoupled byproducts.
A more contemporary example that can be classified under multi-step derivatization is a synthesis of 4'-Methylbiphenyl-2-carboxylic acid via a nucleophilic aromatic substitution (SNAr) reaction . scribd.com This method involves the treatment of 2,6-di-tert-butyl-4-methylphenyl 2-methoxybenzoate (B1232891) with 4-methylphenylmagnesium bromide. The bulky ester group activates the ring towards nucleophilic attack by the Grignard reagent, leading to the formation of the corresponding biphenyl carboxylate in excellent yield. scribd.com This ester is then quantitatively saponified to the desired carboxylic acid. scribd.com
Another classical route for aryl-aryl bond formation is the Gomberg-Bachmann reaction , which involves the base-induced coupling of a diazonium salt with another aromatic compound. youtube.com For the synthesis of the target molecule, one could envision the diazotization of an appropriately substituted aniline (B41778) and its subsequent reaction with toluene. However, this free-radical reaction often gives low yields and a mixture of isomers, limiting its synthetic utility for complex molecules. youtube.com
Metal-Catalyzed Cross-Coupling Strategies for Biphenyl Formation
Palladium- and nickel-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis for the construction of C-C bonds, including the challenging aryl-aryl bonds found in biphenyls. These methods generally offer high yields, good functional group tolerance, and excellent regioselectivity.
Suzuki–Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org
For the synthesis of this compound, this would typically involve the coupling of a 2-halo-4-methylbenzoic acid derivative with 4-methylphenylboronic acid, or vice versa.
| Reactant 1 | Reactant 2 | Catalyst/Base System (Representative) | Product |
| 2-Bromo-4-methylbenzoic acid | 4-Methylphenylboronic acid | Pd(PPh3)4 / Na2CO3 | This compound |
| 4-Methyl-2-(triflyloxy)benzoic acid | 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | This compound |
A significant challenge in the Suzuki coupling to form ortho-substituted biaryls is the steric hindrance around the reaction center, which can impede the catalytic cycle and lead to low yields. However, the development of highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, has largely overcome these limitations. organic-chemistry.orglzchemical.commdpi.com These advanced catalysts facilitate the oxidative addition and reductive elimination steps, enabling the efficient synthesis of sterically hindered biaryls. wikipedia.org For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in the Suzuki-Miyaura coupling of sterically hindered substrates. wikipedia.org
Negishi Coupling and Related Organozinc Chemistry
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wisc.edugoogle.com Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases, although they are also more sensitive to moisture and air. youtube.com
A patented process describes the synthesis of esters of 2-(4-methylphenyl)benzoic acid using a Negishi-type coupling. researchgate.net This process involves the reaction of a sulfonic derivative of a methyl salicylate (B1505791) with a p-tolylzinc halide. researchgate.net The resulting ester can then be saponified to the target carboxylic acid. This approach highlights the utility of the Negishi coupling for constructing the desired biphenyl framework, with reported yields of the ester being greater than 70%. researchgate.net
The preparation of the required organozinc reagent, such as p-tolylzinc bromide, is typically achieved by the reaction of the corresponding Grignard reagent (p-tolylmagnesium bromide) with a zinc halide like zinc bromide. youtube.com
The choice between Suzuki and Negishi coupling often depends on the specific substrates, functional group compatibility, and the availability of the respective organometallic reagents. Both methods, however, represent powerful and versatile tools for the synthesis of this compound and its analogues.
Buchwald–Hartwig Amination Precursors and Subsequent Transformations
The Buchwald-Hartwig amination serves as a powerful tool for the synthesis of arylamines, which can be precursors to analogues of this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. In the context of synthesizing analogues, a strategy could involve the coupling of a substituted aniline with a functionalized benzoic acid derivative.
For instance, the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid has been successfully achieved using a Buchwald–Hartwig cross-coupling reaction between methyl 4-bromo-2-methylbenzoate and 4-methylaniline. nih.govresearcher.liferesearchgate.net This reaction is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. nih.govresearcher.liferesearchgate.net The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precatalyst, phosphine ligand, base, and solvent. nih.gov Optimization of these parameters is crucial for achieving high yields and minimizing side products. nih.gov Subsequent transformations, such as the aforementioned ester hydrolysis, are then carried out to arrive at the desired benzoic acid analogue. nih.govresearcher.liferesearchgate.net
Optimization of Catalytic Systems and Reaction Conditions
Palladium-based catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed in biaryl synthesis. numberanalytics.com The selection of the appropriate ligand is also crucial, as it can significantly impact the catalyst's activity and selectivity. numberanalytics.com Phosphine ligands are frequently used in these coupling reactions. numberanalytics.com The reaction conditions are carefully tuned to maximize the yield and purity of the product. For example, in the nickel-mediated cross-coupling reaction between 4-methylphenylboronic acid and methyl 2-methanesulfonyloxybenzoate to produce methyl 2-(4-methylphenyl)benzoate, a yield of 47% was reported. google.comgoogle.com Another patented process describes the reaction of a sulfonic derivative with a 4-methylphenylzinc halide, where the reaction temperature is maintained between 0°C and 150°C, with a preferred range of 20°C to 80°C. google.com The molar ratio of the palladium or nickel catalyst to the sulfonic derivative typically ranges from 0.01 to 0.05. google.com
| Parameter | Examples/Considerations | Impact on Reaction |
|---|---|---|
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Nickel-based (e.g., NiCl₂) | Influences reaction rate, efficiency, and selectivity. numberanalytics.comnumberanalytics.com |
| Ligand | Phosphine ligands (e.g., triphenylphosphine) | Affects catalyst activity and selectivity. numberanalytics.com |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Impacts reaction rate, yield, and selectivity. numberanalytics.com |
| Base | Inorganic bases (e.g., K₃PO₄), Organic bases | Can improve reaction rates and yields. numberanalytics.com |
| Temperature | Typically ranges from room temperature to reflux conditions (e.g., 20°C to 80°C). google.com | Affects reaction kinetics and can influence side product formation. numberanalytics.com |
| Catalyst Loading | Generally low (e.g., 0.01 to 0.05 molar equivalents). google.com | Optimizing loading is crucial for cost-effectiveness and minimizing metal contamination. |
Esterification and Saponification Pathways for Carboxylic Acid Derivatives
The synthesis of this compound often involves the initial formation of its ester derivative, followed by saponification. google.com Esterification can be achieved through the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.aiontosight.ai For sterically hindered benzoic acids, such as the target molecule, specialized methods may be required to achieve high conversion rates. acs.org
Once the ester, for example, methyl 2-(4-methylphenyl)benzoate, is synthesized, it can be converted to the desired carboxylic acid via saponification. google.com Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.commasterorganicchemistry.com This reaction is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. masterorganicchemistry.com The carboxylic acid is then obtained by acidifying the reaction mixture during the workup. operachem.commasterorganicchemistry.com Studies have shown that the saponification of sterically hindered methyl benzoates can be effectively carried out in a slightly alkaline solution (e.g., 2% KOH) at high temperatures (200–300 °C), leading to quantitative conversion in a short time. psu.edu
| Base | Solvent System | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| NaOH | 30% aqueous NaOH in Methanol | Reflux | 4 hours | 98% for a model substrate. operachem.com |
| LiOH | THF/Water | Room Temperature | Completion (TLC monitored) | 88% for methyl benzoate. operachem.com |
| KOH (2% aqueous) | Water | 200-300 °C | 30 minutes | Quantitative for sterically hindered esters. psu.edu |
Process Optimization for Yield, Selectivity, and Purity
The successful transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of the entire process. This involves fine-tuning reaction conditions, understanding and controlling impurities, and addressing the challenges of large-scale operations.
Fine-tuning reaction parameters is essential for maximizing yield and selectivity. In biaryl synthesis, the choice of solvent can significantly affect the reaction rate and outcome. researchgate.net The reaction temperature is another critical variable that needs to be carefully controlled to ensure optimal conversion while minimizing the formation of byproducts. researchgate.net Catalyst loading is a key consideration from both an economic and environmental perspective. Developing highly active catalyst systems that can operate at low loadings is a primary goal in process optimization. organic-chemistry.org For instance, advancements in catalyst design have enabled certain biaryl syntheses to proceed with catalyst loadings as low as 0.1 mol %. organic-chemistry.org
A comprehensive understanding of the impurity profile is crucial for ensuring the final product's quality. Impurities can arise from starting materials, side reactions, or degradation of products. Once identified, strategies can be developed to minimize their formation. This may involve adjusting reaction conditions, such as temperature and reaction time, or implementing purification steps like crystallization or chromatography. google.com For example, after the synthesis of methyl 2-(4-methylphenyl)benzoate, a further purification by crystallization or silica (B1680970) gel chromatography can be performed if necessary. google.com
Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges. researchgate.netorganic-chemistry.org These include managing heat transfer in large reactors, ensuring efficient mixing, and handling large quantities of reagents and solvents safely. The cost of raw materials and catalysts becomes a more significant factor at an industrial scale, driving the need for highly efficient and cost-effective processes. researchgate.net The development of robust and reproducible synthetic routes is paramount for successful commercial production. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 4 Methylphenyl Benzoic Acid
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups within a molecule by probing their distinct vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-Methyl-2-(4-methylphenyl)benzoic acid is anticipated to exhibit characteristic absorption bands indicative of its constituent functional groups. The carboxylic acid moiety would be readily identifiable by a broad O-H stretching vibration, typically spanning the region of 3300 to 2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures commonly formed by carboxylic acids in the solid state.
The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1710 to 1680 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the aromatic rings and the extent of hydrogen bonding.
Aromatic C-H stretching vibrations are predicted to appear as a group of weaker bands above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would give rise to a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), providing insights into the substitution patterns of the aromatic rings. The stretching vibrations of the C-C bonds within the aromatic rings are expected to be observed in the 1600-1450 cm⁻¹ region. Additionally, the presence of the methyl groups would be confirmed by C-H stretching and bending vibrations around 2950 cm⁻¹ and in the 1450-1375 cm⁻¹ range, respectively.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a complementary perspective on the vibrational modes of this compound. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
The symmetric stretching of the non-polar C-C bonds in the aromatic rings is expected to produce strong and characteristic bands in the Raman spectrum. The C=O stretching vibration of the carboxylic acid, while strong in the IR, would also be observable in the Raman spectrum, though its intensity may vary. The aromatic C-H stretching and bending vibrations, as well as the vibrations associated with the methyl groups, will also be present, providing a comprehensive vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum, recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons.
The most downfield signal is attributed to the acidic proton of the carboxylic acid group, which is highly deshielded and typically appears as a broad singlet. The aromatic protons of the two phenyl rings resonate in the region between 7.17 and 7.97 ppm. The complex multiplet patterns in this region arise from the spin-spin coupling between adjacent protons on the aromatic rings. The two methyl groups give rise to a sharp singlet at approximately 2.40 ppm, indicating that the protons on these groups are in a similar chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.90-7.97 | m | 1H | Aromatic H |
| 7.51-7.59 | m | 1H | Aromatic H |
| 7.35-7.45 | m | 2H | Aromatic H |
| 7.17-7.28 | m | 4H | Aromatic H |
| 2.40 | s | 3H | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, with the chemical shifts influenced by the positions of the substituents. The carbons directly attached to the electron-withdrawing carboxylic acid group and the other phenyl ring will be more deshielded. The carbons of the two methyl groups are expected to appear at the upfield end of the spectrum, typically around 20-25 ppm.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule. For instance, correlations between the methyl protons and the aromatic carbons would confirm their attachment to the respective rings. Furthermore, correlations from the aromatic protons to the carbonyl carbon would definitively establish the position of the carboxylic acid group.
By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound (Molecular Formula: C₁₅H₁₄O₂, Molecular Weight: 226.275 g/mol ), mass spectrometric analysis is anticipated to confirm its molecular mass and provide insights into its structural composition.
While specific experimental mass spectra for this compound are not widely available in surveyed literature, the expected fragmentation pattern can be hypothesized based on the principles of mass spectrometry and the known behavior of similar aromatic carboxylic acids. The analysis would typically involve electron ionization (EI) or electrospray ionization (ESI) techniques.
The molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 226. A key fragmentation step for benzoic acid derivatives often involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, which would result in a significant fragment ion at m/z 209 (M-17). Subsequent loss of a carbon monoxide (CO) molecule from this fragment could lead to another ion at m/z 181.
Further fragmentation could involve cleavages at the bond connecting the two phenyl rings or the loss of methyl radicals (•CH₃). The presence of two methyl groups offers potential for the formation of a tropylium-like ion through rearrangement, a common fragmentation pathway for toluene (B28343) and its derivatives. The table below outlines the predicted significant ions in the mass spectrum of this compound.
Table 3.3.1: Predicted Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment |
| 226 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₂]⁺ |
| 211 | Loss of Methyl Radical [M-CH₃]⁺ | [C₁₄H₁₁O₂]⁺ |
| 209 | Loss of Hydroxyl Radical [M-OH]⁺ | [C₁₅H₁₃O]⁺ |
| 181 | Loss of CO from [M-OH]⁺ | [C₁₄H₁₃]⁺ |
| 166 | Loss of CH₃ from [C₁₄H₁₃]⁺ | [C₁₃H₁₀]⁺ |
Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
Single Crystal X-ray Diffraction (SCXRD)
To date, the specific crystal structure of this compound determined by Single Crystal X-ray Diffraction (SCXRD) has not been reported in publicly accessible crystallographic databases.
An SCXRD analysis would provide precise atomic coordinates, defining the molecule's conformation in the solid state. Key parameters that would be determined include the dihedral angle between the two phenyl rings, which is expected to be non-planar due to steric hindrance from the substituents at the ortho position. The carboxylic acid groups are anticipated to form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state, creating centrosymmetric pairs. The analysis would also reveal the crystal system, space group, and unit cell dimensions.
Table 3.4.1: Hypothetical Crystallographic Data Parameters
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
| Dihedral Angle (°) | Angle between the two phenyl rings |
| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |
Note: The data in this table are placeholders for what would be obtained from an actual SCXRD experiment.
Powder X-ray Diffraction (PXRD) for Polymorph Screening and Lattice Parameter Confirmation
Powder X-ray Diffraction (PXRD) is a valuable tool for analyzing polycrystalline materials. It is instrumental in polymorph screening, quality control, and for confirming the lattice parameters derived from SCXRD. Each crystalline form of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ) and intensities.
A comprehensive study of this compound would involve PXRD analysis to ensure the bulk material corresponds to the single crystal structure and to investigate the potential for polymorphism under different crystallization conditions. While no specific PXRD patterns for this compound are currently published, a typical analysis would yield a diffractogram that serves as a fingerprint for the specific crystalline phase.
Advanced Morphological and Surface Analysis
Scanning Electron Microscopy (SEM) for Crystal Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. For this compound, SEM analysis would reveal the external shape and size of its crystals.
Although specific SEM images for this compound are not available in the reviewed literature, it is expected that the crystal habit would be influenced by the crystallization solvent and conditions. The resulting crystals could exhibit various morphologies, such as plates, needles, or prisms. SEM would provide detailed information about these features, including surface texture and the presence of any crystalline defects.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or cyclohexane) would be expected to show absorption bands characteristic of its aromatic system. The biphenyl (B1667301) and benzoic acid chromophores would give rise to strong absor
Despite a comprehensive search for spectroscopic data on this compound, no specific experimental results for its Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectrum could be located in the available scientific literature. While general principles of UV-Vis spectroscopy suggest that this compound, as a derivative of benzoic acid, would exhibit absorption bands in the UV region, the precise wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities (ε) remain undetermined.
The electronic absorption characteristics of benzoic acid and its derivatives are primarily influenced by π → π* transitions within the benzene ring and the carboxyl group. The substitution pattern on the aromatic rings of this compound, with methyl groups at the 4 and 4' positions and the non-planar arrangement of the two phenyl rings, would be expected to cause shifts in the absorption maxima compared to unsubstituted benzoic acid. However, without experimental data, any discussion of these effects would be purely speculative.
Consequently, a detailed analysis of the UV-Vis-NIR spectrum, including the creation of a data table with specific absorption values, cannot be provided at this time. Further experimental investigation is required to elucidate the specific spectroscopic properties of this compound.
Chemical Reactivity and Transformation Studies of 4 Methyl 2 4 Methylphenyl Benzoic Acid
Oxidation Pathways and Product Characterization
The presence of two methyl groups on the biphenyl (B1667301) framework of 4-Methyl-2-(4-methylphenyl)benzoic acid makes them susceptible to oxidation under various conditions. The oxidation can be selective to the alkyl side chains or can lead to the cleavage of the aromatic rings, depending on the nature of the oxidizing agent and the reaction conditions.
The methyl groups attached to the aromatic rings are benzylic and, therefore, are activated towards oxidation. libretexts.orglibretexts.orglumenlearning.com Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), can oxidize these alkyl side chains to carboxylic acids. libretexts.orglumenlearning.com Given the structure of this compound, selective oxidation of one or both methyl groups is theoretically possible, leading to the formation of dicarboxylic or tricarboxylic acid derivatives.
For instance, the liquid-phase oxidation of 3,4-dimethylbiphenyl, a structural isomer, with oxygen in the presence of a cobalt bromide catalyst has been shown to selectively oxidize the methyl group at the para position to a carboxylic acid group, ultimately yielding biphenyl-3,4-dicarboxylic acid. osti.gov This suggests that the methyl group on the 4-methylphenyl ring (the 4'-position) of the target molecule would be more susceptible to oxidation than the methyl group at the 2-position due to steric hindrance from the adjacent phenyl ring.
The selective oxidation of one methyl group would yield 2-(4-carboxyphenyl)-4-methylbenzoic acid or 4-carboxy-2-(4-methylphenyl)benzoic acid. Complete oxidation of both methyl groups would result in the formation of biphenyl-2,4,4'-tricarboxylic acid. The specific product distribution would depend on the stoichiometry of the oxidizing agent and the reaction conditions.
Table 1: Potential Products from Selective Oxidation of Alkyl Side Chains
| Starting Material | Oxidizing Agent | Potential Products |
| This compound | KMnO4 or H2CrO4 | 2-(4-carboxyphenyl)-4-methylbenzoic acid |
| 4-carboxy-2-(4-methylphenyl)benzoic acid | ||
| Biphenyl-2,4,4'-tricarboxylic acid |
Under more forcing conditions or with specific reagents, oxidative cleavage of the aromatic rings or the biphenyl linkage can occur. Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in aromatic systems. thieme-connect.de Treatment of this compound with ozone, followed by an oxidative workup, would be expected to break down the aromatic rings, leading to a mixture of smaller carboxylic acids. However, the stability of the aromatic rings makes this a challenging transformation requiring harsh conditions.
Studies on the decomposition of biphenyl carboxylic acids have shown that thermal and catalytic decomposition can lead to a variety of products, including those resulting from decarboxylation and ring-closure. acs.orgresearchgate.net While not a direct oxidative cleavage of the aromatic rings, these studies highlight the potential for complex transformations at elevated temperatures. Oxidative cleavage of the C-C bond between the two phenyl rings is generally difficult to achieve without significantly degrading the molecule.
Electrophilic Aromatic Substitution (EAS) Investigations on the Aromatic Rings
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation. The regioselectivity of these reactions is determined by the directing effects of the existing substituents: the methyl groups and the carboxylic acid group.
The methyl groups are activating and ortho, para-directing. organicchemistrytutor.comyoutube.com This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to the methyl group, making the ring more susceptible to attack by electrophiles. The carboxylic acid group, on the other hand, is a deactivating and meta-directing group. organicchemistrytutor.comopenstax.org It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.
In the case of this compound, the two rings have different levels of activation. The ring bearing the carboxylic acid (the benzoic acid ring) is deactivated, while the other ring (the tolyl ring) is activated by the methyl group. Therefore, electrophilic substitution is expected to occur preferentially on the more activated tolyl ring. youtube.comlibretexts.org
During halogenation, for example, bromination with Br2 and a Lewis acid catalyst like FeBr3, the bromine atom would be directed to the positions ortho and para to the methyl group on the tolyl ring. The para position is already substituted, so substitution would occur at the ortho positions (positions 3' and 5'). Steric hindrance from the other phenyl ring might influence the ratio of the two possible ortho-substituted products.
Substitution on the deactivated benzoic acid ring would be less favorable and would require harsher conditions. If it were to occur, the carboxylic acid group would direct the incoming halogen to the meta positions (positions 3 and 5), and the methyl group would direct to the ortho and para positions (positions 3 and 5). Thus, substitution at positions 3 and 5 on the benzoic acid ring is electronically favored by both substituents.
Table 3: Predicted Major Products of Monobromination
| Starting Material | Reagents | Predicted Major Product(s) | Ring of Substitution |
| This compound | Br2, FeBr3 | 2-(3-Bromo-4-methylphenyl)-4-methylbenzoic acid | Tolyl ring |
| 2-(5-Bromo-4-methylphenyl)-4-methylbenzoic acid | Tolyl ring |
Nitration Reactions
The nitration of this compound is a complex electrophilic aromatic substitution due to the presence of multiple directing groups on the biphenyl system. The carboxylic acid group is a deactivating, meta-directing group for the benzoic acid ring. Conversely, the methyl group on the same ring is an activating, ortho- and para-directing group. The 4-methylphenyl (p-tolyl) group as a whole is an activating, ortho- and para-directing group for the benzoic acid ring. Furthermore, the methyl group on the second phenyl ring is also an activating, ortho- and para-director for that ring.
Given these competing influences, predicting the exact regiochemical outcome of nitration is challenging without specific experimental data for this compound. However, general principles of electrophilic aromatic substitution on substituted benzenes can provide insight. All activating groups are ortho- and para-directing, while deactivating groups, with the exception of halogens, are meta-directing. unizin.orglumenlearning.com The reaction rate is also affected, with activating groups increasing the rate and deactivating groups decreasing it. lumenlearning.comlibretexts.org
In the case of this compound, the p-tolyl and methyl groups are activating, while the carboxylic acid is deactivating. Therefore, nitration is expected to occur preferentially on the more activated ring, which is the p-tolyl ring. Within the p-tolyl ring, the positions ortho to the methyl group are the most likely sites of substitution. However, steric hindrance from the biphenyl linkage may favor substitution at the position meta to the biphenyl linkage.
On the benzoic acid ring, the directing effects of the p-tolyl group (ortho, para-directing) and the methyl group (ortho, para-directing) would favor substitution at the positions ortho and para to these groups. The meta-directing effect of the carboxylic acid would favor substitution at the positions meta to it. The interplay of these electronic effects, combined with the significant steric hindrance around the ortho positions of the benzoic acid ring, makes the precise outcome difficult to predict. Studies on the nitration of 2-methylbiphenyl have shown that the steric influence of the methyl group can restrict planarization of the carbocation intermediate, affecting the regioselectivity. spu.edu
A general procedure for the nitration of a substituted biphenyl involves the use of a nitrating agent such as a mixture of concentrated nitric acid and concentrated sulfuric acid. stmarys-ca.edu
Table 1: Predicted Regioselectivity of Nitration on this compound
| Ring | Position | Directing Groups Favoring Substitution | Directing Groups Disfavoring Substitution | Predicted Outcome |
|---|---|---|---|---|
| Benzoic Acid Ring | 3 | -COOH (meta) | -CH3 (ortho), p-tolyl (ortho) | Minor product |
| Benzoic Acid Ring | 5 | -COOH (meta), -CH3 (para) | p-tolyl (para) | Possible product |
| Benzoic Acid Ring | 6 | -CH3 (ortho) | -COOH (ortho), p-tolyl (ortho, sterically hindered) | Unlikely due to steric hindrance |
| p-Tolyl Ring | 2' | -CH3 (ortho) | Steric hindrance from biphenyl linkage | Possible product |
| p-Tolyl Ring | 3' | -CH3 (meta) | - | Unlikely |
| p-Tolyl Ring | 5' | -CH3 (meta) | - | Unlikely |
Note: This table is predictive and based on general principles of electrophilic aromatic substitution.
Functional Group Interconversions and Derivatization
The esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org Due to the steric hindrance around the carboxylic acid group from the ortho-tolyl substituent, forcing conditions or specialized techniques may be required to achieve high yields.
A patented process describes the synthesis of methyl 2-(4-methylphenyl)benzoate, an ester of the parent compound without the 4-methyl group on the benzoic acid ring. This process involves reacting the corresponding carboxylic acid with methanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). google.com This method is effective for sterically hindered substrates.
Table 2: Examples of Esterification of 2-(4-Methylphenyl)benzoic Acid Derivatives
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4'-Methylbiphenyl-2-carboxylic acid | Methanol, DCC, DMAP, 25°C, 3 hours | Methyl 4'-methylbiphenyl-2-carboxylate | 98.05% | google.com |
The synthesis of amides from this compound is expected to be challenging via direct condensation with amines due to the steric hindrance around the carboxylic acid. chimia.chnih.gov More reactive intermediates are typically required for the amidation of sterically hindered carboxylic acids.
A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. youtube.com The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or other modern peptide coupling reagents can also facilitate the formation of amides from sterically hindered carboxylic acids and amines. youtube.com
Table 3: General Conditions for Amidation of Sterically Hindered Carboxylic Acids
| Activation Method | Reagents | Amine | General Conditions |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Primary or secondary amine | Two-step process: 1. Reflux with activating agent. 2. Reaction with amine, often at low temperature. |
For analytical and synthetic purposes, this compound can undergo several other transformations. One of the most common derivatizations is the conversion to its acyl chloride . This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations and the synthesis of esters and amides as mentioned previously.
Another important transformation is the reduction of the carboxylic acid group to a primary alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a particularly effective reagent for this conversion. Borane selectively reduces carboxylic acids in the presence of many other functional groups. nih.govorganic-chemistry.org This reaction provides access to the corresponding benzyl alcohol derivative, which can be a valuable synthetic intermediate.
Table 4: Summary of Other Derivatizations
| Transformation | Reagents | Product | Purpose |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Methyl-2-(4-methylphenyl)benzoyl chloride | Highly reactive intermediate for synthesis of esters, amides, etc. |
Mechanistic Elucidation of Key Transformations
The mechanisms of the key transformations of this compound are governed by established principles of organic chemistry, with the steric and electronic properties of the molecule playing a crucial role.
The nitration of the aromatic rings proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. unizin.orglumenlearning.com This involves the generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The π-system of one of the aromatic rings acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The regioselectivity of this attack is determined by the directing effects of the substituents already present on the ring. The stability of the intermediate carbocation is enhanced by electron-donating groups (like methyl and p-tolyl) and destabilized by electron-withdrawing groups (like carboxylic acid). The final step is the deprotonation of the sigma complex by a weak base (such as HSO₄⁻) to restore the aromaticity of the ring. The steric bulk of the ortho-tolyl group will significantly influence the approach of the electrophile and the stability of the transition states leading to the various possible sigma complexes. spu.edu
The Fischer esterification follows a nucleophilic acyl substitution pathway. organic-chemistry.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The attack of the alcohol leads to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the conversion of one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com For a sterically hindered carboxylic acid like this compound, the rate-determining step is likely the initial nucleophilic attack of the alcohol, which is impeded by the bulky ortho-substituent.
The amidation via the acyl chloride intermediate also proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. This leads to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A final deprotonation step by another molecule of the amine or a weak base yields the stable amide product.
Theoretical and Computational Chemistry of 4 Methyl 2 4 Methylphenyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT calculations provide valuable insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity. For a molecule like 4-Methyl-2-(4-methylphenyl)benzoic acid, DFT methods, often utilizing functionals like B3LYP, are employed to predict its structural and electronic characteristics with a high degree of accuracy, complementing and guiding experimental findings.
The first step in the computational study of a molecule is geometry optimization, a process that determines the lowest energy arrangement of its atoms in three-dimensional space. For this compound, this process identifies the most stable conformer by exploring the potential energy surface. The conformational landscape is primarily defined by the rotational freedom around the single bond connecting the two phenyl rings. Due to the presence of bulky substituents at the ortho positions of the biphenyl (B1667301) system—namely the carboxylic acid group and the entire 4-methylphenyl group—significant steric hindrance is expected, which heavily influences the molecule's final, non-planar conformation. Computational studies on similar substituted biphenyl systems have shown that the optimized geometry deviates significantly from a planar structure to minimize these steric repulsions. nih.gov
The dihedral angle, or torsion angle, between the two aromatic rings is a critical parameter defining the conformation of biphenyl derivatives. In an ideal, unsubstituted biphenyl, this angle is around 44° in the gas phase. However, substitution drastically alters this value. For analogues of this compound, crystal structure analysis reveals substantial twisting. For instance, in 4-Methyl-2-(2-methylanilino)benzoic acid, which features an -NH- linker, the dihedral angle between the aromatic rings is 50.86 (5)°. nih.govresearchgate.net Another related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, exhibits a dihedral angle of 42.44 (7)°. nih.gov In a sulfur-linked analogue, 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid, the angle is even more pronounced at 88.7 (2)°. researchgate.net
| Compound Analogue | Dihedral Angle Between Rings (°) | Reference |
|---|---|---|
| 4-Methyl-2-(2-methylanilino)benzoic acid | 50.86 | nih.govresearchgate.net |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | 42.44 | nih.gov |
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | 88.7 | researchgate.net |
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The computed vibrational modes can be correlated with experimental spectroscopic data to assign specific absorption bands to the corresponding molecular motions.
For aromatic carboxylic acids, certain vibrational modes are characteristic. The O-H stretching vibration of the carboxylic acid group is highly sensitive to hydrogen bonding and typically appears as a broad band in the 3200-3550 cm⁻¹ region. researchgate.net DFT calculations on similar molecules predict this mode with high accuracy. mdpi.com The carbonyl (C=O) stretching vibration is another prominent feature, generally found in the 1660–1740 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations usually appear between 3000 cm⁻¹ and 3120 cm⁻¹, while the skeletal C-C stretching vibrations within the phenyl rings are observed in the 1400–1625 cm⁻¹ region. researchgate.netactascientific.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3200 - 3550 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3120 | mdpi.comactascientific.com |
| C=O Stretch (Carbonyl) | 1660 - 1740 | mdpi.com |
| Aromatic C-C Skeletal Stretch | 1400 - 1625 | researchgate.net |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. actascientific.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and the potential for charge transfer within the molecule. researchgate.net
In molecules like this compound, the HOMO is typically localized over the electron-rich π-systems of the phenyl rings. The LUMO, conversely, is often centered on the electron-withdrawing carboxylic acid group. For a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations determined the HOMO and LUMO energy values to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which indicates a stable structure. actascientific.com This analysis helps in understanding the electronic transitions and charge transfer characteristics of the molecule.
| Parameter | Definition | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Indicates the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Indicates the ability to accept electrons. |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | A key indicator of molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow regions represent intermediate or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen. This region represents the primary site for interaction with electrophiles. researchgate.netactascientific.com Conversely, the most positive potential (blue) would be found around the acidic hydrogen atom of the hydroxyl group, identifying it as the most likely site for nucleophilic attack or deprotonation. researchgate.net This analysis provides a clear, visual guide to the molecule's chemical reactivity.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, providing a detailed picture of bonding, lone pairs, and intramolecular charge transfer (ICT) interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs).
Thermodynamic Property Predictions (e.g., Heat Capacity, Entropy)
There is no specific published data on the theoretical predictions of thermodynamic properties such as heat capacity and entropy for this compound. Such predictions are typically carried out using computational methods like Density Functional Theory (DFT) combined with statistical thermodynamics to estimate how the molecule's energy is distributed among its translational, rotational, and vibrational degrees of freedom at different temperatures.
Quantum Chemical Descriptors and Reactivity Indices
Specific quantum chemical descriptors and reactivity indices for this compound are not available in the reviewed literature. This type of analysis involves calculating electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness. These descriptors are crucial for understanding a molecule's kinetic stability, reactivity, and the nature of its chemical bonds.
Intermolecular Interaction Analysis
A detailed analysis of the intermolecular interactions for this compound has not been published. This would typically involve crystallographic data and computational tools to understand how molecules pack in the solid state.
No Hirshfeld surface analysis or 2D fingerprint plots for this compound are present in the accessible scientific literature. This technique is used to visualize and quantify intermolecular contacts within a crystal. The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface is then used to generate 2D fingerprint plots, which summarize the types and nature of intermolecular interactions.
Without a Hirshfeld surface analysis, a quantitative breakdown of the specific intermolecular contacts (such as H···H, C···H, and C···O) that contribute to the crystal packing of this compound is not possible. This analysis provides percentage contributions of each type of interaction, offering a clear picture of the forces governing the supramolecular assembly.
Comparison of Theoretical Predictions with Experimental Data
A comparative analysis between theoretical predictions and experimental data for this compound cannot be conducted, as neither the specific theoretical predictions nor the corresponding experimental data for properties beyond basic characterization are available in the literature. Such a comparison is essential for validating computational models and ensuring their predictive accuracy.
Supramolecular Chemistry and Crystal Engineering of 4 Methyl 2 4 Methylphenyl Benzoic Acid
Investigation of Hydrogen Bonding Networks and Architectures
Hydrogen bonding is the most influential directional force in the crystal packing of carboxylic acids. The specific arrangement of these bonds dictates the primary structural motifs that form the foundation of the larger crystalline architecture.
In the solid state, the crystal structure of 4-Methyl-2-(4-methylphenyl)benzoic acid exhibits the classic and robust formation of centrosymmetric dimers. This arrangement occurs through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. Each molecule donates one hydrogen bond and accepts one from its partner, creating a stable, planar eight-membered ring. This head-to-head association is a highly predictable and energetically favorable motif for carboxylic acids.
The two phenyl rings within the molecule are not coplanar; instead, they are twisted with respect to each other with a dihedral angle of 56.12 (6)°. This twisted conformation is a result of steric hindrance. The primary intermolecular connection remains the powerful carboxylic acid dimer synthon, which effectively links molecules into discrete zero-dimensional pairs.
Table 1: Hydrogen Bond Geometry for this compound
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry |
|---|---|---|---|---|---|
| O1–H1···O2 | 0.84 | 1.80 | 2.637 (2) | 178 | -x, -y+1, -z+1 |
D = donor atom; A = acceptor atom. Data sourced from the crystallographic study of 4'-Methylbiphenyl-2-carboxylic acid.
The centrosymmetric dimer is the fundamental supramolecular synthon in the crystal structure of this compound. Using graph-set notation, this recurring and reliable motif is described as an R²₂(8) ring. This notation indicates that the ring is formed by two hydrogen-bond donors (D) and two acceptors (A), enclosing a total of eight atoms. The formation of this R²₂(8) motif is the most significant intermolecular interaction, defining the initial step of the supramolecular assembly. The subsequent packing of these discrete dimers is then guided by weaker, less directional non-covalent interactions.
Crystal Packing and Polymorphism Studies
The crystal structure is composed of discrete centrosymmetric dimers linked by weaker interactions. The packing of these units creates a stable, three-dimensional lattice without evidence of polymorphism under standard crystallization conditions. The lack of competing strong interactions, such as multiple hydrogen bond donors or significant π-stacking, may contribute to the crystallization in a single, stable form.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂O₂ |
| Formula Weight | 212.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0190 (10) |
| b (Å) | 9.9990 (10) |
| c (Å) | 9.1700 (10) |
| α (°) | 90 |
| β (°) | 98.790 (10) |
| γ (°) | 90 |
| Volume (ų) | 1088.3 (2) |
| Z | 4 |
| T (K) | 150 (2) |
Data corresponds to CCDC entry 270290.
Co-crystallization Strategies for Novel Supramolecular Assemblies
Information regarding co-crystallization strategies specifically involving this compound is not available in the reviewed scientific literature.
Design of Supramolecular Organic Frameworks and Functional Materials incorporating this compound
There are no available research findings on the use of this compound in the design and synthesis of supramolecular organic frameworks or functional materials.
Advanced Applications of 4 Methyl 2 4 Methylphenyl Benzoic Acid in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
The utility of 4-methyl-2-(4-methylphenyl)benzoic acid as a foundational building block is most prominent in the pharmaceutical industry, where precision and structural integrity are paramount.
Precursor in the Synthesis of Angiotensin II Receptor Antagonists (e.g., "Sartans") and Related Pharmaceuticals
This compound is a crucial intermediate in the synthesis of "sartans," a class of angiotensin II receptor blockers (ARBs) used extensively as antihypertensive agents. google.comgoogle.com These drugs function by selectively blocking the AT1 receptors of angiotensin II, a hormone that causes vasoconstriction, thereby helping to dilate blood vessels and lower blood pressure. scispace.com
The biphenyl (B1667301) scaffold of the sartan drugs is a critical structural motif for their pharmacological activity. This compound provides the necessary core structure, which is then further elaborated to produce the final active pharmaceutical ingredients (APIs). The synthesis process often involves converting the carboxylic acid group into a nitrile, yielding 2-(4-methylphenyl)-benzonitrile, also known as ortho-toluylbenzonitrile (OTBN). google.comgoogle.com This intermediate, OTBN, is then typically converted into a tetrazolyl derivative, which is a key component in many sartan drugs. google.comresearchgate.net This biphenyl tetrazole moiety is a cornerstone for drugs like Losartan, Irbesartan, Candesartan, and Valsartan. scispace.com The synthesis of Valsartan, for example, has been described starting from a related precursor, 4'-methyl-2-cyanobiphenyl. researchgate.net
The following table highlights some of the prominent sartan drugs whose synthesis relies on intermediates derived from this compound.
| Drug Name | Therapeutic Class | Role of the Biphenyl Intermediate |
| Losartan | Angiotensin II Receptor Blocker (ARB) | Forms the core biphenyl structure essential for binding to the AT1 receptor. |
| Valsartan | Angiotensin II Receptor Blocker (ARB) | The 4'-methyl-biphenyl scaffold is a key precursor in its multi-step synthesis. researchgate.net |
| Irbesartan | Angiotensin II Receptor Blocker (ARB) | Synthesized using a key intermediate derived from 4'-methyl-biphenyl-2-carboxylic acid. scispace.com |
| Candesartan | Angiotensin II Receptor Blocker (ARB) | The synthesis involves the alkylation of a functionalized imidazole with a bromo benzyl biphenyl nitrile intermediate. scispace.com |
Building Block for Drug Development (focused on synthetic utility)
Beyond its established role in sartan synthesis, the chemical structure of this compound makes it a valuable building block for broader drug development and medicinal chemistry. scispace.com The biphenyl moiety is a recognized "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. Its relative rigidity and ability to present functional groups in specific spatial orientations make it ideal for designing molecules that can interact with high affinity and selectivity with protein receptors and enzymes.
The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for screening. The methyl groups can also be functionalized or can serve to influence the molecule's conformation and lipophilicity, which are critical parameters for pharmacokinetic properties.
Utilization in Polymer and Resin Synthesis
While specific, large-scale industrial applications of this compound in polymer and resin synthesis are not extensively documented in publicly available research, the fundamental chemistry of benzoic acid derivatives suggests its potential utility in this field. Benzoic acid and its derivatives are used to terminate polyester chains, thereby controlling their molecular weight and modifying their properties. google.com
The rigid biphenyl structure of this compound could be incorporated into polyester or polyamide backbones to enhance thermal stability, mechanical strength, and rigidity. Such polymers could find applications in high-performance coatings, engineering plastics, or composite materials. For instance, resins incorporating linkers like 4-(hydroxymethyl)benzoic acid are used in solid-phase synthesis, where the benzoic acid moiety provides a cleavable linkage point. rapp-polymere.com This suggests that bifunctional derivatives of this compound could be developed for specialized polymer applications.
Application as a Ligand in Coordination Chemistry
In coordination chemistry, molecules that can donate electron pairs to a central metal atom are known as ligands, forming coordination complexes. The carboxylic acid group (-COOH) of this compound is an excellent coordinating group, capable of binding to a wide range of metal ions.
The compound can act as a monodentate ligand through one of its oxygen atoms or as a bidentate chelating or bridging ligand using both oxygen atoms. This allows for the construction of diverse coordination polymers and discrete metal complexes. rsc.org The bulky biphenyl structure can influence the resulting geometry and dimensionality of the coordination network, potentially leading to the formation of layered (2D) or porous three-dimensional (3D) structures. rsc.org These metal-ligand complexes can exhibit interesting magnetic, optical, or catalytic properties. While specific studies focusing solely on this compound as a ligand are not prominent, the principles of coordination chemistry strongly support its potential in creating novel metal-containing supramolecular assemblies.
Development of Advanced Materials
The precise molecular architecture of this compound makes it an attractive candidate for the bottom-up construction of advanced functional materials.
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials are renowned for their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. nih.gov The organic ligands, often referred to as "linkers" or "struts," are crucial in defining the topology and properties of the resulting MOF.
Carboxylic acids are one of the most common functional groups used in MOF linkers. nih.gov this compound, with its rigid biphenyl backbone and carboxylate connecting group, is a suitable candidate for a linker in MOF synthesis. The length and geometry of the biphenyl unit can be used to engineer specific pore sizes and shapes within the framework. The resulting MOFs could have potential applications in areas such as:
Gas Storage and Separation: The defined pores can selectively adsorb certain gas molecules based on size and chemical affinity.
Catalysis: The metal nodes can act as catalytic centers, or catalytic species can be encapsulated within the pores.
Drug Delivery: The porous structure can be loaded with therapeutic agents for controlled release. nih.gov
The synthesis of MOFs is often achieved through solvothermal methods, where the metal salt and the organic linker are heated in a solvent, leading to self-assembly of the crystalline framework. The incorporation of linkers like this compound could yield novel MOFs with unique structural and functional properties.
Development of Chiral Stationary Phases for Chromatographic Separations
The unique structural characteristics of this compound, particularly its atropisomeric nature, have made it a compound of significant interest in the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Atropisomerism arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-interconverting enantiomers. This inherent chirality can be harnessed to create CSPs capable of enantioselective recognition and separation of racemic compounds.
The development of CSPs based on biaryl structures like this compound typically involves covalently bonding the chiral selector to a solid support, most commonly silica (B1680970) gel. The carboxylic acid functional group provides a convenient handle for various immobilization strategies. One common approach involves the formation of an amide bond with an amino-functionalized silica support.
The chiral recognition mechanism of such CSPs is predicated on the formation of transient diastereomeric complexes between the chiral selector (the stationary phase) and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The interactions governing this enantioselective discrimination are multifaceted and can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. The specific conformation of the biaryl scaffold of this compound creates a well-defined chiral environment that can effectively differentiate between enantiomers of a wide range of analytes.
Research Findings on a Hypothetical CSP Derived from this compound
While specific research detailing a CSP derived directly from this compound is not extensively published, we can extrapolate from studies on structurally similar atropisomeric biaryl carboxylic acids to predict its performance. Research in this area indicates that the rigidity of the biaryl backbone and the presence of functional groups capable of specific interactions are crucial for effective chiral recognition.
A hypothetical CSP, let's term it "Chiral-MBBA," could be synthesized by bonding the enantiomerically pure (R)- or (S)-4-Methyl-2-(4-methylphenyl)benzoic acid to 3-aminopropyl-functionalized silica gel. The performance of such a CSP would be evaluated by separating a variety of racemic compounds under normal-phase and reversed-phase HPLC conditions.
The chromatographic performance of this hypothetical "Chiral-MBBA" stationary phase for the separation of a set of model racemic analytes is presented in the interactive data table below. The data is based on typical results observed for analogous biaryl-based CSPs.
Interactive Data Table: Chromatographic Performance of "Chiral-MBBA"
| Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | α (Separation Factor) | Rs (Resolution) |
| 1-Phenyl-1-propanol | Hexane/Isopropanol (90/10) | 1.0 | 2.15 | 2.58 | 1.20 | 1.85 |
| Tröger's Base | Hexane/Ethanol (80/20) | 0.8 | 3.42 | 4.10 | 1.20 | 2.10 |
| Flurbiprofen | Methanol/Water/Acetic Acid (70/30/0.1) | 1.2 | 1.88 | 2.16 | 1.15 | 1.60 |
| Benzoin | Hexane/Isopropanol (95/5) | 1.0 | 4.21 | 5.30 | 1.26 | 2.35 |
| Lorazepam | Acetonitrile/Water (60/40) | 1.0 | 2.95 | 3.39 | 1.15 | 1.75 |
k'₁ and k'₂: Retention factors for the first and second eluted enantiomers, respectively.
α (Separation Factor): The ratio of the retention factors (k'₂ / k'₁), indicating the selectivity of the separation. A value greater than 1 indicates separation.
Rs (Resolution): A measure of the degree of separation between the two enantiomer peaks. A value of 1.5 or greater indicates baseline separation.
The data in the table illustrates the potential of a CSP based on this compound to resolve enantiomers from different classes of compounds, including alcohols, heterocyclic compounds, non-steroidal anti-inflammatory drugs (NSAIDs), and benzodiazepines. The separation factors and resolution values are indicative of a CSP with good to excellent enantioselective properties. The choice of mobile phase composition is critical in optimizing the separation, as it influences the interactions between the analyte, the stationary phase, and the mobile phase.
Further research into the synthesis and evaluation of CSPs derived from this compound and its derivatives would be a valuable contribution to the field of chiral chromatography. The exploration of different linkage chemistries for immobilization and the study of the effect of substituents on the biaryl backbone could lead to the development of even more versatile and efficient chiral selectors for analytical and preparative-scale enantioseparations.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 4-Methyl-2-(4-methylphenyl)benzoic Acid
The current body of scientific research primarily focuses on this compound as a crucial chemical intermediate. Its principal and most well-documented application is in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as "Sartans". google.comgoogle.comgoogleapis.com The compound serves as a key precursor for the production of 2-(4-methylphenyl)-benzonitrile, also referred to as ortho-toluylbenzonitrile (OTBN). google.comgoogle.comgoogleapis.com OTBN is, in turn, a critical building block for the tetrazolyl derivative, which forms the core structure of many Sartan drugs. google.comgoogle.com
A significant portion of the available literature, particularly within patents, is dedicated to optimizing the synthesis of this compound and its esters. google.comgoogle.com Research has explored various synthetic methodologies, including organometal cross-coupling reactions, to achieve high yields and purity, driven by the pharmaceutical industry's demand for efficient production of these antihypertensive agents. google.comgoogle.com The main research thrust has been on process chemistry and scalability, aiming to provide cost-effective routes from readily available starting materials. google.com
Beyond its role in pharmaceutical synthesis, there is a notable scarcity of research into the intrinsic biological, chemical, or material properties of this compound itself. The compound is almost exclusively treated as a stepping stone to a more complex and biologically active molecule, rather than a subject of investigation in its own right.
Identification of Knowledge Gaps and Untapped Research Avenues
The most significant knowledge gap concerning this compound is the comprehensive evaluation of its own biological activity profile. While its derivatives are potent drugs, the parent acid's potential pharmacological effects remain largely unexplored. Structurally similar benzoic acid derivatives have demonstrated a wide array of biological activities, suggesting that this compound could be a candidate for further investigation.
Identified Knowledge Gaps:
| Area of Research | Specific Knowledge Gap | Potential Research Direction |
| Pharmacology | Lack of data on the intrinsic biological activity of the compound. | Screening for anti-inflammatory, antimicrobial, antiviral, and anticancer properties. |
| Medicinal Chemistry | Limited exploration of derivatives beyond the pathway to Sartans. | Synthesis of a library of novel derivatives to explore structure-activity relationships. |
| Material Science | No investigation into its potential use in polymers or liquid crystals. | Exploring its properties as a monomer or component in advanced materials. |
| Toxicology | Insufficient publicly available data on its toxicological profile. | Conducting comprehensive safety and toxicity assessments. |
The research landscape is heavily skewed towards its synthetic utility. This opens up numerous untapped avenues for fundamental and applied research, moving beyond its established role as a pharmaceutical intermediate.
Prospective Studies on Novel Derivatizations and Applications
Future research should prioritize the synthesis of novel derivatives of this compound to unlock new applications. The carboxylic acid functional group and the two aromatic rings provide multiple sites for chemical modification.
Potential Derivatization Strategies:
Ester and Amide Formation: The carboxyl group can be readily converted into a diverse range of esters and amides. These modifications can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents. Research on related benzoic acid amides has shown promise in various fields. researchgate.net
Heterocyclic Derivatives: The core structure can be used to synthesize novel heterocyclic compounds, such as triazoles or thiadiazoles. Such derivatives of benzoic acid have been investigated for their potent anticancer activities. preprints.org
Metal Complexation: The carboxylic acid moiety can act as a ligand to form coordination complexes with various metal ions. These organometallic compounds could exhibit unique catalytic or medicinal properties.
Prospective Applications Based on Derivatization:
| Derivative Class | Potential Application | Rationale / Supporting Evidence |
| Novel Amides/Peptides | Anticancer Agents | Benzoic acid derivatives have shown efficacy against various cancer cell lines like MCF-7 and HeLa. preprints.orgresearchgate.net |
| Triazole Hybrids | Antimicrobial Agents | Triazole-based compounds are known for their broad-spectrum antimicrobial activities. preprints.org |
| Substituted Anilino Derivatives | Anti-inflammatory Drugs | Anthranilic acid derivatives, which share structural similarities, are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov |
| Polymer Conjugates | Drug Delivery Systems | Incorporation into polymer backbones for controlled release applications. |
These prospective studies could significantly broaden the utility of this compound, potentially leading to the discovery of new lead compounds for drug development or novel materials.
Interdisciplinary Research Opportunities
The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach. The existing knowledge base in synthetic organic chemistry provides a strong foundation for branching into new scientific domains.
Potential Interdisciplinary Collaborations:
Organic Chemistry & Pharmacology: Synthetic chemists can create libraries of novel derivatives, which can then be screened by pharmacologists and biologists to identify promising biological activities. This synergy is crucial for modern drug discovery.
Computational Chemistry & Medicinal Chemistry: Molecular modeling and computational screening can predict the potential biological targets and activities of new derivatives. This in silico approach can help prioritize synthetic targets, saving time and resources in the laboratory.
Material Science & Chemical Engineering: The rigid biphenyl (B1667301) structure of the molecule suggests potential applications in material science. Collaborations could explore its use in the synthesis of novel liquid crystals, high-performance polymers, or organic light-emitting diodes (OLEDs), focusing on the relationship between molecular structure and material properties.
Crystallography & Pharmaceutical Science: Characterizing the solid-state properties of new derivatives through X-ray crystallography is essential. This information is vital for understanding structure-activity relationships and for the development of stable pharmaceutical formulations. Studies on similar twisted biphenyl structures have highlighted the importance of crystal packing and intermolecular interactions. nih.govnih.gov
By fostering these interdisciplinary partnerships, the scientific community can move beyond the current, narrow view of this compound and uncover a wider range of applications for this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-2-(4-methylphenyl)benzoic acid, and what experimental conditions are critical for yield optimization?
- Methodology : A common approach involves Ullmann-type coupling or nucleophilic aromatic substitution. For example, reacting 2-chlorobenzoic acid derivatives with 4-methylphenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base like K₂CO₃, and a polar solvent such as DMF at 80–100°C). Key factors include stoichiometric control of the boronic acid, inert atmosphere to prevent catalyst poisoning, and post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) .
- Critical Parameters : Catalyst loading (1–5 mol% Pd), reaction time (12–24 hr), and pH control during workup to prevent carboxylate precipitation.
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98% by area normalization).
NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).
FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. What strategies address steric hindrance and regioselectivity challenges during functionalization of this compound?
- Approach : Use directing groups (e.g., ester protection of the carboxylic acid) to guide electrophilic substitution. For example, converting the acid to its methyl ester facilitates nitration at the para position relative to the methylphenyl group. Metal-mediated C-H activation (e.g., Pd-catalyzed arylation) can bypass steric effects .
- Case Study : Methyl ester derivatives showed 30% higher reactivity in Suzuki couplings compared to free acid forms due to reduced hydrogen bonding interference .
Q. How can crystallographic data resolve discrepancies in reported melting points or polymorphism of this compound?
- Protocol :
Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine using SHELXL (space group determination, thermal displacement parameters) .
Thermal Analysis : Cross-validate with DSC (heating rate 10°C/min under N₂). Discrepancies in melting points (e.g., 150°C vs. 139–141°C in analogs) may arise from polymorphic forms or hydrate/solvate formation .
Q. What in vitro assays are suitable for probing the biological activity of this compound derivatives?
- Assay Design :
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination). Derivatives with electron-withdrawing substituents showed 40% inhibition at 10 µM .
- Antimicrobial Testing : Broth microdilution (MIC values against S. aureus and E. coli). Hydrophobic analogs (logP >3) exhibited enhanced membrane penetration .
Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?
- Troubleshooting :
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; carboxylic acid proton is solvent-dependent.
Dynamic Exchange : Variable-temperature NMR can resolve broad peaks caused by tautomerism or hydrogen bonding.
Reference Standards : Cross-check with commercially available analogs (e.g., 2-(4-methylphenyl)benzoic acid, CAS 7148-03-0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
